REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O:16][C:17](=[O:21])[CH:18]=[N+]=[N-])C.C(=O)(O)[O-].[Na+]>ClC(Cl)C.C([O-])(=O)C.[Rh+2].C([O-])(=O)C>[C:1]([O:5][C:6]([NH:8][C:9]([CH3:13])([CH3:12])[CH2:10][O:11][CH2:18][C:17]([OH:21])=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CO)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
90 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=[N+]=[N-])=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
90 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
, and the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for another 5 hr
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the yellow organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with saturated sodium bicarbonate (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo to a minimum and water
|
Type
|
ADDITION
|
Details
|
was added (pH>9)
|
Type
|
WASH
|
Details
|
the mixture was washed with ether
|
Type
|
ADDITION
|
Details
|
Then 1 M hydrogen chloride was added until pH<4
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(COCC(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |